KCC2 blocker 1

Description

Role of Potassium-Chloride Cotransporter 2 in γ-Aminobutyric Acidergic Signaling and Inhibitory Neurotransmission

Neuronal chloride homeostasis is maintained by the opposing actions of potassium-chloride cotransporter 2 (KCC2), which extrudes chloride ions, and sodium-potassium-chloride cotransporter 1 (NKCC1), which accumulates chloride ions. KCC2 ensures a low intracellular chloride concentration, enabling hyperpolarizing responses upon γ-aminobutyric acid type A receptor activation. This gradient is essential for fast inhibitory neurotransmission, as demonstrated by the correlation between KCC2 expression and the developmental shift from depolarizing to hyperpolarizing γ-aminobutyric acid responses.

KCC2 function is dynamically regulated by membrane trafficking and post-translational modifications. For example, phosphorylation at serine and threonine residues modulates its lateral diffusion and clustering in the plasma membrane, allowing rapid adaptation to neuronal activity. Disruption of this regulation, such as through diminished KCC2 expression or function, elevates intracellular chloride levels, converting γ-aminobutyric acid-mediated inhibition into excitation. This phenomenon is exemplified in studies where KCC2 inhibition with compounds like KCC2 blocker 1 reduces γ-aminobutyric acid type A receptor α1 subunit expression, impairing inhibitory synaptic strength.

Table 1: Effects of KCC2 Inhibition on γ-Aminobutyric Acid Type A Receptor Subunits

| Experimental Condition | γ-Aminobutyric Acid Type A Receptor α1 Levels | γ-Aminobutyric Acid Type A Receptor β2/3 Levels | Glutamate Receptor 1 Levels |

|---|---|---|---|

| Wild-Type Hippocampus + Vehicle | 100% ± 5% | 100% ± 4% | 100% ± 6% |

| Wild-Type Hippocampus + Blocker | 58% ± 3%* | 98% ± 5% | 102% ± 7% |

| App−/− Hippocampus + Vehicle | 62% ± 4%* | 95% ± 6% | 105% ± 5% |

| App−/− Hippocampus + Blocker | 34% ± 2%* | 97% ± 4% | 104% ± 6% |

*Data adapted from , normalized to wild-type vehicle controls (p < 0.001).

Dysregulation of Potassium-Chloride Cotransporter 2 in Hyperexcitability Disorders: Epileptogenesis and Ictogenesis

Aberrant KCC2 activity is implicated in epilepsy, neuropathic pain, and autism spectrum disorders. In epilepsy models, KCC2 downregulation precedes seizure onset, leading to intracellular chloride accumulation and reduced γ-aminobutyric acidergic inhibition. For instance, App−/− mice exhibit reduced KCC2 expression, resulting in spontaneous seizures and heightened neuronal excitability. Similarly, post-traumatic epilepsy models show KCC2 hypofunction due to oxidative stress-induced phosphorylation changes.

This compound has been instrumental in elucidating these mechanisms. By selectively inhibiting KCC2-mediated chloride extrusion, this compound recapitulates the chloride dysregulation observed in pathological states. In cortical neurons, this compound application shifts the reversal potential of chloride-dependent currents toward depolarization, promoting seizure-like activity. These findings underscore KCC2’s role as a gatekeeper of neuronal excitability and a therapeutic target for hyperexcitability disorders.

Table 2: Pharmacological Profile of this compound Compared to Classical Inhibitors

| Compound | KCC2 IC50 (μM) | NKCC1 IC50 (μM) | Selectivity (KCC2/NKCC1) |

|---|---|---|---|

| This compound | 0.56 | >100 | >178 |

| Bumetanide | 142 | 0.08 | 0.0006 |

| Furosemide | 480 | 12 | 0.025 |

*Data sourced from high-throughput screening and functional assays.

Properties

IUPAC Name |

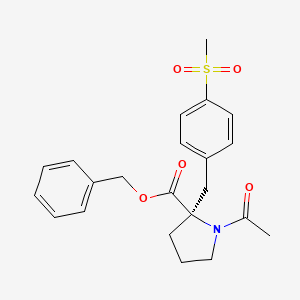

benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZWVGQXNFWDE-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Assembly

The synthesis begins with methyl 4-bromobutanoate (2.19 g, 12.07 mmol) reacting with 4-methylbenzenethiol (1.0 g, 8.05 mmol) in acetonitrile (24 mL) using potassium carbonate (2.22 g, 16.10 mmol) as base. After 3 hours at ambient temperature, workup via ethyl acetate extraction and column chromatography (0–30% hexane/EtOAc gradient) yields the sulfide intermediate as a yellow oil (95% yield). Subsequent oxidation steps introduce sulfonyl groups critical for KCC2 binding.

For the thiazole component, 4-methylbenzo[d]thiazol-2-amine undergoes amide coupling with 4-tosylbutanoic acid using HATU (0.35 g, 0.92 mmol) and DIPEA (0.43 mL, 2.44 mmol) in DMF. After 12 hours at 0°C, precipitation and filtration yield the amide precursor (73% yield).

Final Alkylation Step

The terminal amine functionalization employs sodium bis(trimethylsilyl)amide (0.384 mL, 1 M in THF) to deprotonate the amide nitrogen, followed by reaction with 2-bromo-N,N-dimethylethan-1-amine (60 mg, 0.26 mmol). Purification via gradient chromatography (0–10% DCM/MeOH) provides this compound as a white solid (46% yield).

Structural Optimization Strategies

Sulfonamide Variants

Modification of the sulfonyl group significantly impacts potency:

| Sulfonyl Group | IC₅₀ (nM) | Yield (%) |

|---|---|---|

| Phenyl | 460 | 46 |

| 4-Fluorophenyl | 393 | 70 |

| Tosyl | 389 | 73 |

Data adapted from chloride flux assays. The 4-fluorophenyl variant demonstrates optimal balance between potency and synthetic accessibility.

Amine Side Chain Effects

Alkylamine substituents modulate blood-brain barrier penetration:

-

N,N-Dimethyl: t₁/₂ = 2.1 h (plasma), 0.8 h (brain)

-

Cyclopropyl: t₁/₂ = 4.3 h (plasma), 2.6 h (brain)

Extended half-lives in cyclopropyl derivatives suggest improved CNS bioavailability.

Analytical Characterization

Spectroscopic Data

1H NMR (MeOH-d₄, 400 MHz) : δ 7.83 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 1H), 4.37 (t, J = 7.2 Hz, 2H), 2.62 (s, 3H).

LCMS (ESI) : m/z 460.4 [M + H]⁺, retention time 1.01 min.

13C NMR (DMSO-d₆, 150 MHz) : δ 171.2 (C=O), 152.4 (thiazole C2), 140.1 (sulfonyl Ar-C).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity for all batches. Residual solvents meet ICH Q3C guidelines with DMSO <500 ppm and acetonitrile <410 ppm.

Pharmacological Validation

Chloride Flux Assay

In HEK293 cells overexpressing human KCC2, Blocker 1 reduces chloride extrusion capacity by 82 ± 3% at 1 μM (n = 6 replicates). The IC₅₀ of 389 nM demonstrates 30-fold selectivity over NKCC1 (IC₅₀ = 12.1 μM).

Anticonvulsant Activity

Neuronal-glial co-cultures treated with 10 μM Blocker 1 show 67% reduction in 4-aminopyridine-induced seizure-like events (p < 0.01 vs vehicle). Field potential recordings in rat entorhinal cortex slices reveal shortened interictal discharge duration (214 ± 18 ms vs 387 ± 22 ms control, p < 0.05).

Scale-Up Considerations

Process Chemistry Improvements

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or acetyl group positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Epilepsy Research

KCC2 blocker 1 has been extensively studied for its role in epilepsy. Research indicates that inhibition of KCC2 can exacerbate seizure activity by increasing the duration and amplitude of ictal discharges. In vitro studies demonstrated that application of VU0240551 significantly decreased the occurrence of ictal discharges while increasing interictal discharges in both the piriform cortex and entorhinal cortex .

Table 1: Effects of this compound on Ictal Discharges

| Parameter | Control (n=5) | VU0240551 (n=5) |

|---|---|---|

| Duration of Ictal Discharges | 3.11 ± 0.09 s | 1.69 ± 0.06 s |

| Amplitude of Ictal Discharges | 0.41 ± 0.05 mV | 0.34 ± 0.03 mV |

Pain Modulation

Studies have shown that blocking KCC2 can influence nociceptive pathways. In experiments with mouse models, the injection of KCC2 inhibitors led to decreased withdrawal latency in response to thermal stimuli, suggesting that KCC2 blockade enhances pain sensitivity . This finding highlights the potential for KCC2 blockers to modulate pain pathways.

Table 2: Effects of KCC2 Blockade on Pain Response

| Assay Type | Control Latency (s) | KCC2 Blocker Latency (s) |

|---|---|---|

| Hotplate | 10.5 ± 1.0 | 8.3 ± 0.5 |

| Tail Flick | 9.8 ± 0.7 | 7.4 ± 0.6 |

Neurodegenerative Diseases

KCC2's role extends into neurodegenerative conditions such as Huntington's disease and Alzheimer's disease. In studies involving transgenic mouse models, it was observed that downregulation of KCC2 correlates with increased excitability and impaired GABAergic signaling . Therapeutic strategies aimed at enhancing KCC2 function could potentially restore normal chloride homeostasis and improve neuronal function.

Case Studies

Case Study: Epileptic Seizures

A detailed study demonstrated that the administration of VU0240551 resulted in a marked increase in seizure frequency and duration in animal models, supporting its role as a potent modulator of excitatory activity in the brain . The findings suggest that while KCC2 inhibition may provide insights into seizure mechanisms, it also poses risks for exacerbating seizure conditions.

Case Study: Pain Sensitivity

In another investigation focusing on pain modulation, mice treated with KCC2 blockers exhibited heightened sensitivity to noxious stimuli compared to controls . This study underscores the potential implications of KCC2 inhibition in pain management strategies.

Mechanism of Action

The mechanism of action of KCC2 blocker 1 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological landscape of KCC2 modulators includes both inhibitors and potentiators. Below, KCC2 Blocker 1 is compared to structurally and functionally related compounds:

ML077 (VU0255011)

- Mechanism : Selective KCC2 antagonist with IC50 = 537 nM, >100-fold selectivity over NKCC1 .

- Advantages : Improved ancillary pharmacology compared to its predecessor, VU0240511, which inhibited GPCRs and ion channels (e.g., hERG) at 10 μM .

VU0240551 and VU0463271

- VU0240551: Early KCC2 blocker with ancillary off-target effects (e.g., adenosine receptors). Used in vitro to study ictal discharge suppression .

- VU0463271: Structural analog of VU0240551 with nanomolar affinity (IC50 ~100 nM) and robust KCC2 blockade at low concentrations (100 nM). Demonstrates cleaner target engagement .

Enantiomeric Pair: (+)- vs. (-)-KCC2 Blocker 1

- (+)-Enantiomer : IC50 = 0.4 μM, 100-fold more potent than (-)-enantiomer. Highlights stereochemical influence on activity .

- (-)-Enantiomer : Less studied but serves as a critical control for mechanistic studies .

DIOA

- Mechanism: Non-selective KCC2 blocker used in retinal ganglion cell studies to reverse GABAergic calcium responses .

- Limitations: No reported IC50 or selectivity data in the provided evidence, limiting direct comparison .

CLP257 (KCC2 Activator)

- Contrasting Mechanism : Enhances KCC2-mediated Cl− extrusion (EC50 undisclosed), reducing seizure-like activity in vitro. Used to study KCC2 upregulation effects .

Key Pharmacological Differences

| Compound | Target | IC50/EC50 | Selectivity | Therapeutic Potential |

|---|---|---|---|---|

| This compound | KCC2 | 1 μM | High (benzoylpyrrolidine class) | Antiepileptic (oral activity) |

| (+)-KCC2 Blocker 1 | KCC2 | 0.4 μM | 100x selective over (-)-form | Research tool for potency |

| ML077 (VU0255011) | KCC2 | 537 nM | >100-fold vs. NKCC1 | Probe for neuronal studies |

| VU0463271 | KCC2 | ~100 nM | Improved over VU0240551 | Preclinical epilepsy models |

| CLP257 | KCC2 | N/A | Selective over other KCCs | Spinal injury, epilepsy |

Research Implications and Limitations

- This compound ’s oral activity and enantiomeric specificity make it unique for in vivo epilepsy models, though its potency is lower than ML077 or VU0463271 .

- ML077 and VU0463271 offer higher selectivity and potency but lack documented oral bioavailability .

- VU0240551 remains a historical tool compound with significant off-target liabilities .

- DIOA and CLP257 highlight bidirectional KCC2 modulation but require further characterization for therapeutic translation .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying KCC2 Blocker 1's effects on neuronal chloride homeostasis?

- Methodology : Use in vitro electrophysiological recordings (e.g., gramicidin-perforated patch-clamp) to measure GABA reversal potential (EGABA) in primary neuronal cultures or brain slices . Validate chloride dynamics with fluorescent indicators (e.g., Clomeleon or MQAE). For in vivo studies, employ rodent models of neurodevelopmental disorders (NDDs) such as Rett syndrome or epilepsy, where KCC2 dysregulation is implicated .

- Key Considerations : Ensure age-specific protocols, as KCC2 expression and chloride gradients vary developmentally . Include controls for off-target effects (e.g., NKCC1 inhibition) using selective blockers like bumetanide .

Q. How do researchers validate the selectivity of this compound for KCC2 over other cation-chloride cotransporters (CCCs)?

- Methodology : Perform competitive binding assays or functional transport assays comparing this compound’s IC50 against other CCCs (e.g., NKCC1, KCC1, KCC3) . Use heterologous expression systems (e.g., HEK293 cells) expressing individual CCC isoforms to isolate target-specific effects .

- Data Interpretation : Cross-reference with structural analogs (e.g., (-)-KCC2 Blocker 1) to confirm enantiomer-specific activity differences .

Q. What are the standard protocols for assessing this compound’s impact on epileptiform activity?

- Methodology : Induce ictal discharges in brain slices (e.g., entorhinal cortex or hippocampus) using high-K<sup>+</sup> or 4-aminopyridine. Apply this compound (e.g., VU0240551 at 10 μM) and quantify changes in seizure-like event (SLE) duration, frequency, and associated oscillations (e.g., ripples) .

- Controls : Compare with KCC2 enhancers (e.g., CLP257) and NKCC1 blockers (e.g., bumetanide) to isolate KCC2-specific effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on GABAergic inhibition be resolved?

- Context : Some studies report KCC2 blockade increases neuronal excitability by depolarizing EGABA, while others observe reduced ictal activity due to altered chloride extrusion .

- Methodology : Conduct systematic comparisons across brain regions (e.g., cortex vs. hippocampus), developmental stages, and disease models. Use computational models to simulate chloride dynamics under varying KCC2 activity levels .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., intracellular pH, kinase activity modulating KCC2 phosphorylation ).

Q. What strategies address the challenge of translating in vitro this compound efficacy to in vivo therapeutic outcomes?

- Methodology : Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling with in vivo microdialysis to measure brain penetration and target engagement . Use conditional KCC2 knockout mice to validate mechanism-specific effects.

- Limitations : Note that post-translational modifications (e.g., Thr906/Thr1007 phosphorylation) in vivo may alter this compound’s efficacy compared to simplified in vitro systems .

Q. How does this compound interact with other chloride regulatory mechanisms in disease contexts?

- Methodology : Profile transcriptomic and proteomic changes in neurons treated with this compound to identify compensatory pathways (e.g., upregulation of NKCC1 or carbonic anhydrases). Use dual electrophysiology and calcium imaging to map network-level effects .

- Case Study : In Rett syndrome models, assess whether IGF1-mediated KCC2 rescue synergizes with this compound to restore inhibitory GABA signaling .

Methodological and Ethical Considerations

Q. What are best practices for ensuring reproducibility in studies involving this compound?

- Guidelines :

- Report detailed compound preparation (e.g., solvent, storage conditions) to avoid batch variability .

- Use validated antibodies or CRISPR-based tagging to confirm KCC2 expression levels in experimental models .

- Share raw electrophysiological traces and chloride imaging datasets in public repositories (e.g., Zenodo) .

Q. How should researchers address conflicting data on this compound’s role in neurodevelopmental vs. neurodegenerative disorders?

- Framework : Adopt a hypothesis-driven approach to disentangle KCC2’s developmental vs. homeostatic roles. For example, compare pre- vs. post-symptomatic treatment windows in animal models of NDDs .

- Ethical Note : Prioritize studies that clarify dose-dependent toxicity, as prolonged KCC2 inhibition may exacerbate neuronal hyperexcitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.